Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a methyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent . This reaction is carried out in an ultrasonic processor for up to 4 hours to yield the benzyloxy derivative. Subsequent steps involve the formation of the tetrahydropyrimidine ring through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS) to form benzylic bromides.
Reduction: Reduction of nitro groups to amines can be achieved using zinc or tin in dilute mineral acid.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for oxidation, zinc or tin for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include benzylic bromides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but docking studies have shown promising interactions with key functional proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine ring structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-13-17(19(23)25-2)18(22-20(24)21-13)15-10-6-7-11-16(15)26-12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H2,21,22,24) |
InChI Key |
VDAZDZQPLYNCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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